3-(Pyrrolidin-2-yl)aniline
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Overview
Description
3-(Pyrrolidin-2-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method is the reductive amination of aniline with pyrrolidine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction is carried out in the liquid phase with the catalyst arranged as a fixed-bed, and the conversion is performed in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Pyrrolidin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen heterocycle.
Aniline: An aromatic amine with a benzene ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Comparison: 3-(Pyrrolidin-2-yl)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety, which imparts distinct chemical and biological properties. Unlike pyrrolidine, which is primarily used as a solvent and intermediate, this compound has more specialized applications in medicinal chemistry. Compared to aniline, it exhibits enhanced biological activity due to the presence of the pyrrolidine ring .
Properties
IUPAC Name |
3-pyrrolidin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPITLYHSOXPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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